
2-Thiazolamine, N-(2-furanylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolamine, N-(2-furanylmethylene)- is a heterocyclic compound that contains both a thiazole and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-(2-furanylmethylene)- typically involves the condensation of 2-thiazolamine with furfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 2-Thiazolamine, N-(2-furanylmethylene)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, N-(2-furanylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Thiazolamine, N-(2-furanylmethylene)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, N-(2-furanylmethylene)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog that lacks the furan ring.
2-Thiazolamine, 4-phenyl-: Contains a phenyl group instead of the furanyl group.
Uniqueness
2-Thiazolamine, N-(2-furanylmethylene)- is unique due to the presence of both thiazole and furan rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to simpler analogs.
Properties
CAS No. |
121670-21-1 |
|---|---|
Molecular Formula |
C8H6N2OS |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C8H6N2OS/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-6H |
InChI Key |
WCFWLILWGJGOQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
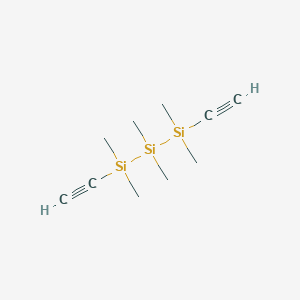
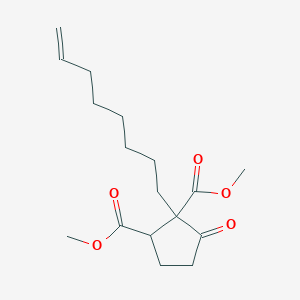
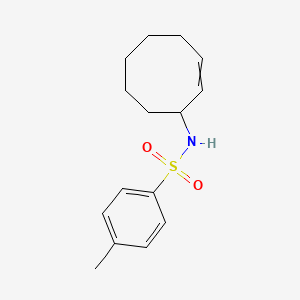
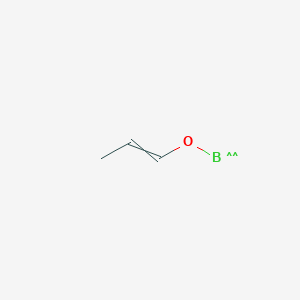
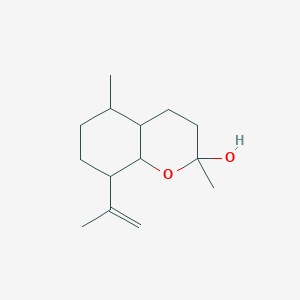
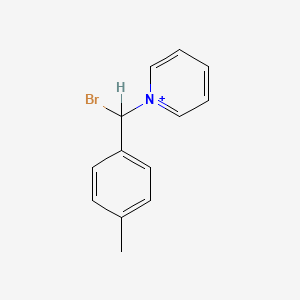
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
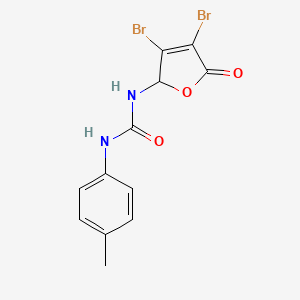
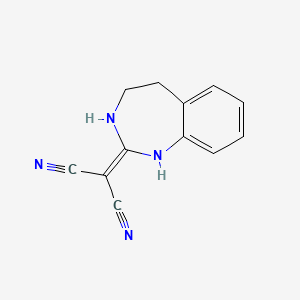
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
